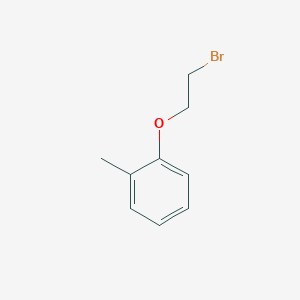

1-(2-Bromoethoxy)-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXRTJHEVCZIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364625 | |

| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-32-3 | |

| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-methylbenzene

CAS Number: 18800-32-3 Molecular Formula: C₉H₁₁BrO Synonyms: 2-Bromoethyl-2-methylphenyl ether, 2-Bromoethyl o-tolyl ether

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-2-methylbenzene, a key organic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and its characteristic chemical reactivity. A significant focus is placed on its application as a versatile building block for the synthesis of novel pharmacologically active compounds, particularly morpholine-based scaffolds analogous to established drugs. The guide includes detailed experimental procedures, predicted spectroscopic data for compound verification, and essential safety information to ensure its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a reactive bromoethyl group ripe for nucleophilic substitution and a methyl-substituted benzene ring that can undergo electrophilic aromatic substitution.[1] These characteristics make it a valuable intermediate in multi-step organic synthesis.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18800-32-3 | [2] |

| Molecular Weight | 215.09 g/mol | [2] |

| Molecular Formula | C₉H₁₁BrO | [2] |

| Physical Form | Liquid | Vendor Data |

| Boiling Point | 255.5 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| InChI Key | ABXRTJHEVCZIAG-UHFFFAOYSA-N | [4] |

| Storage | Sealed in dry, room temperature | Vendor Data |

Synthesis and Purification

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol, in this case, 2-methylphenol (o-cresol), with a large excess of 1,2-dibromoethane. The phenol is first deprotonated by a base, typically potassium carbonate, to form a more nucleophilic phenoxide ion, which then attacks one of the carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction. Using a significant excess of 1,2-dibromoethane is crucial to minimize the formation of the dialkylated byproduct, 1,2-bis(2-methylphenoxy)ethane.

Representative Experimental Protocol

The following is a representative procedure adapted from established Williamson ether synthesis methodologies for similar phenolic substrates.[5] Researchers should perform initial small-scale reactions to optimize conditions.

Materials:

-

2-Methylphenol (o-cresol)

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylphenol (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous acetonitrile (approx. 0.2 M relative to the phenol).

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (5.0 eq.) to the stirring suspension. The large excess minimizes symmetric diether formation.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC), observing the consumption of the starting phenol.

-

Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Rinse the flask and filter cake with a small amount of diethyl ether.

-

Workup - Extraction: Combine the filtrate and washings and concentrate under reduced pressure to remove the acetonitrile. Redissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. The product is less polar than the starting phenol. Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a clear oil.

Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from its two primary reactive sites:

A. Nucleophilic Substitution: The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. The bromine atom serves as a good leaving group, allowing for its displacement by a wide range of nucleophiles. This is the most common transformation for this class of compounds, enabling the introduction of various functional groups.

-

Common Nucleophiles: Amines (primary, secondary), azides, thiols, carboxylates, and alkoxides.

-

Application: This reactivity is fundamental for building more complex molecular architectures, particularly in the synthesis of pharmaceutical leads where linking a phenoxy core to a nitrogen-containing heterocycle is a common strategy.

B. Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo electrophilic aromatic substitution. The existing substituents—the methyl group (-CH₃) and the bromoethoxy group (-OCH₂CH₂Br)—dictate the position of incoming electrophiles.

-

Directing Effects: Both the methyl and alkoxy groups are ortho-, para-directing and activating.[1] The methyl group is weakly activating, while the alkoxy group is strongly activating due to the lone pairs on the oxygen atom that can donate electron density into the ring via resonance. The substitution will be directed to the positions ortho and para relative to these groups, primarily at C4 and C6. Steric hindrance from the ortho-methyl group may favor substitution at the C4 (para) position.

-

Common EAS Reactions: Nitration (HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts acylation, and sulfonation.

Application in Drug Development: A Building Block for Morpholine-Based Scaffolds

While direct use of this compound as a precursor for a specific marketed drug is not prominently documented, its structure makes it an ideal starting material for the synthesis of analogs of known neuroactive compounds, such as Viloxazine.

Case Study: Viloxazine and its Analogs Viloxazine, 2-[(2-ethoxy phenoxy)methyl]morpholine, is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of ADHD.[6][7] Its synthesis often starts from 2-ethoxyphenol.[6] By substituting 2-methylphenol for 2-ethoxyphenol in a similar synthetic pathway, medicinal chemists can use this compound to create a methyl-analog of Viloxazine.

This type of analog synthesis is a cornerstone of drug discovery, allowing researchers to probe the Structure-Activity Relationship (SAR) of a drug class. By changing the substituent at the 2-position of the phenyl ring from an ethoxy to a methyl group, one can investigate its effect on:

-

Potency and Selectivity: How does the change affect binding affinity to the norepinephrine transporter versus other targets?

-

Pharmacokinetics (ADME): Does the methyl group alter the metabolic stability, solubility, or absorption of the compound compared to the ethoxy group?

The proposed synthetic transformation leverages the nucleophilic substitution reactivity of the bromoethyl group. The intermediate can react with an appropriate amino alcohol, followed by cyclization to form the critical morpholine ring.

Predicted Spectroscopic Data

Disclaimer: The following NMR data are predicted based on standard chemical shift values and substituent effects. They have not been confirmed by experimental data and should be used for guidance only. Experimental verification is essential for structure confirmation.

Predicted ¹H NMR (in CDCl₃):

-

The aromatic protons are expected to appear in the range of 6.8-7.2 ppm, showing complex splitting patterns characteristic of a 1,2-disubstituted benzene ring.

-

The methylene protons adjacent to the oxygen (-O-CH₂ -) will be deshielded by the oxygen and are predicted to appear around 4.2-4.4 ppm as a triplet.

-

The methylene protons adjacent to the bromine (-CH₂ -Br) will be slightly less deshielded and are predicted to appear around 3.6-3.8 ppm as a triplet.

-

The methyl protons (-CH₃) attached to the aromatic ring will be a singlet, appearing upfield around 2.2-2.3 ppm.

| Protons | Predicted Shift (ppm) | Multiplicity | Integration |

| Ar-H | 6.8 - 7.2 | Multiplet | 4H |

| -O-CH₂ - | 4.2 - 4.4 | Triplet | 2H |

| -CH₂ -Br | 3.6 - 3.8 | Triplet | 2H |

| Ar-CH₃ | 2.2 - 2.3 | Singlet | 3H |

Predicted ¹³C NMR (in CDCl₃):

| Carbon | Predicted Shift (ppm) |

| C -O (Aromatic) | 155 - 158 |

| C -CH₃ (Aromatic) | 129 - 132 |

| Ar-C H | 111 - 128 |

| -O-C H₂- | 68 - 71 |

| -C H₂-Br | 28 - 31 |

| Ar-C H₃ | 15 - 17 |

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Hazard Statements (based on similar compounds):

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[4]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/eye protection/face protection.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Consult the specific Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.

References

- Google Patents. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.

-

Organic Syntheses Procedure. 2-PHENYLBUTYRONITRILE. [Link]

- Google Patents.

-

PubChemLite. This compound (C9H11BrO). [Link]

-

European Patent Office. EP 2558437 B1 - METHODS FOR PRODUCING VILOXAZINE SALTS AND NOVEL POLYMORPHS THEREOF. (2011-10-20). [Link]

-

Chemsrc. This compound | CAS#:18800-32-3. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Organic Syntheses Procedure. CHIRAL PHOSPHORIC ACID-CATALYZED ASYMMETRIC SYNTHESIS OF 3,3'-BIS(3,5-BISTRIFLUOROMETHYL)PHENYL)-SUBSTITUTED 1,1'-BI-2-NAPHTHOLS. [Link]

-

PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties & Applications. [Link]

-

Organic Syntheses Procedure. o-CHLOROBROMOBENZENE. [Link]

-

Organic Syntheses Procedure. m-BROMONITROBENZENE. [Link]

-

PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene Spectral Information. [Link]

-

Organic Syntheses Procedure. o-BROMOTOLUENE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:18800-32-3 | Chemsrc [chemsrc.com]

- 4. PubChemLite - this compound (C9H11BrO) [pubchemlite.lcsb.uni.lu]

- 5. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 7. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 1-(2-Bromoethoxy)-2-methylbenzene

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-2-methylbenzene (CAS No. 18800-32-3), a key organic intermediate. The document details its core physicochemical properties, offers a robust, field-proven protocol for its synthesis via Williamson ether synthesis, and outlines standard methods for its analytical characterization. Furthermore, this guide explores the compound's chemical reactivity, its applications as a versatile building block in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries, and crucial safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals who utilize halogenated aromatic ethers in complex organic synthesis.

Core Physicochemical Properties

This compound, also known as 2-bromoethyl-2-methylphenyl ether, is an aromatic compound characterized by a 2-methylphenyl group linked to a bromoethyl moiety through an ether bond. This unique structure, combining a reactive alkyl bromide with a functionalized aromatic ring, makes it a valuable precursor in various synthetic applications. Its physical properties are critical for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 18800-32-3 | [1][2] |

| Molecular Formula | C₉H₁₁BrO | [2] |

| Molecular Weight | 215.09 g/mol | [2] |

| Boiling Point | 255.5 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 101.2 ± 23.8 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like chloroform and ethyl acetate. | [3] |

| Appearance | Typically a liquid at room temperature. | [3] |

Synthesis and Purification

The most reliable and common method for preparing this compound is through a Williamson ether synthesis. This choice is predicated on its high efficiency, procedural simplicity, and the commercial availability of the starting materials. The reaction involves the nucleophilic substitution (Sₙ2) of a bromide ion from 1,2-dibromoethane by the o-cresoxide ion.

Synthetic Pathway: Williamson Ether Synthesis

The causality behind this experimental design is straightforward: o-cresol, a weak acid, is deprotonated by a base (potassium carbonate) to form the more nucleophilic o-cresoxide. 1,2-dibromoethane serves as a bifunctional electrophile. By using an excess of 1,2-dibromoethane and controlling the stoichiometry, we favor the mono-alkylation product over the potential formation of a bis-ether byproduct. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile.

Detailed Experimental Protocol

-

Equipment: 3-necked round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, and a nitrogen/argon inlet.

-

Reagents:

-

o-Cresol (1.0 eq.)

-

1,2-Dibromoethane (3.0 eq., excess to minimize bis-alkylation)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.), finely powdered

-

Anhydrous Acetonitrile (solvent)

-

-

Procedure:

-

Setup: Assemble the glassware and ensure it is oven-dried to prevent moisture from interfering with the reaction.

-

Charging the Flask: To the round-bottom flask, add o-cresol, anhydrous potassium carbonate, and acetonitrile under an inert atmosphere (e.g., nitrogen).

-

Formation of Nucleophile: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium o-cresoxide salt.

-

Addition of Electrophile: Add 1,2-dibromoethane to the dropping funnel and add it dropwise to the stirred suspension over 20-30 minutes. An initial exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the salts with a small amount of acetonitrile or ethyl acetate.

-

Extraction: Combine the filtrates and concentrate under reduced pressure to remove the solvent. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M NaOH solution (to remove unreacted cresol), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification

The crude product is typically purified by vacuum distillation to separate the desired this compound from residual 1,2-dibromoethane and any minor byproducts.

Caption: Experimental workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

To ensure the structural integrity and purity of the synthesized this compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, and together they serve as a self-validating system.

-

¹H NMR Spectroscopy: This technique provides information on the electronic environment and connectivity of protons.

-

Aromatic Protons (4H): Expected as a multiplet in the range of δ 6.8-7.2 ppm.

-

-O-CH₂- (2H): Expected as a triplet around δ 4.2-4.3 ppm, coupled to the adjacent -CH₂-Br protons.

-

-CH₂-Br (2H): Expected as a triplet around δ 3.6-3.7 ppm, deshielded by the bromine atom and coupled to the -O-CH₂- protons.

-

Aromatic -CH₃ (3H): Expected as a singlet around δ 2.2-2.3 ppm.

-

-

¹³C NMR Spectroscopy: This reveals the number of unique carbon environments. The molecule has 9 carbon atoms, and due to symmetry, 8 distinct signals are expected.

-

Aromatic Carbons: 6 signals in the δ 110-158 ppm region.

-

-O-CH₂-: Signal around δ 68-70 ppm.

-

-CH₂-Br: Signal around δ 29-31 ppm.

-

Aromatic -CH₃: Signal around δ 16-17 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

C-H (aromatic) stretch: ~3050-3000 cm⁻¹

-

C-H (aliphatic) stretch: ~2950-2850 cm⁻¹

-

C=C (aromatic) stretch: ~1600 cm⁻¹ and ~1490 cm⁻¹

-

C-O-C (ether) stretch: A strong band around 1250-1200 cm⁻¹

-

C-Br stretch: ~650-550 cm⁻¹

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight and elemental composition. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), organobromine compounds exhibit a characteristic isotopic pattern.[4][5] The mass spectrum will show two molecular ion peaks of nearly equal intensity, one for the molecule containing ⁷⁹Br (M+) and one for the molecule containing ⁸¹Br (M+2), separated by 2 m/z units.[5][6] This provides unambiguous evidence for the presence of a single bromine atom.

Caption: Logical workflow for analytical characterization.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its two primary reactive sites:

-

The Bromoethoxy Moiety: The terminal bromine atom is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution . This allows for the facile introduction of various functionalities (e.g., amines, azides, thiols, cyanides), serving as a cornerstone for building more complex molecular scaffolds.

-

The Aromatic Ring: The methyl-substituted benzene ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The existing substituents (methyl and ethoxy groups) direct incoming electrophiles, allowing for regioselective functionalization of the ring.

This dual reactivity makes it a valuable building block in the rational design and synthesis of bioactive molecules.[7][8] For instance, it is used to synthesize derivatives that have shown potential as larvicidal agents and precursors to compounds with anti-diabetic or anti-cancer properties.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

-

Hazard Profile: The compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][11]

-

Engineering Controls: All handling should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[11][12] Ensure that an eyewash station and safety shower are readily accessible.[9]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors. Use spark-proof tools and ground equipment when transferring large quantities to prevent static discharge.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] Keep away from strong oxidizing agents and sources of ignition.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

Applications in Research and Drug Development

The structural features of this compound make it a strategic starting material in medicinal chemistry and agrochemical research. The ethoxy linker can act as a flexible spacer between the aromatic core and a pharmacophore introduced via substitution of the bromine atom. This allows for systematic Structure-Activity Relationship (SAR) studies, where researchers can modify the terminal group to optimize biological activity, selectivity, and pharmacokinetic properties. The development of novel bioactive compounds often relies on such versatile building blocks to expedite the synthesis of compound libraries for screening.[7][13]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its straightforward synthesis and dual reactive sites make it an important tool for organic chemists in academic and industrial settings. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the synthesis of novel and complex molecules for pharmaceutical and other applications.

References

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

- Supporting Information for "Copper-Catalyzed Aerobic Oxidative C–H/N–H Annulation of Acrylamides with Hydrazines: Synthesis of 1,2-Dihydropyrazol-3-ones". (n.d.). The Journal of Organic Chemistry.

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

PubChem. (2025). 1-(2-Bromoethoxy)-2-ethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

ChemBK. (2024). [(2-bromoethoxy)methyl]benzene. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:18800-32-3. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties & Applications.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

-

NIST. (n.d.). Benzene, 1-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- University Course Material. (n.d.). IR Spectroscopy.

-

ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0256875). Retrieved from [Link]

- Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols.

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

- Insuasty, D., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(4), 856.

-

Semantic Scholar. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING. Retrieved from [Link]

- Yuan, H., et al. (2017). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Chinese Herbal Medicines, 9(3), 199-209.

-

National Institutes of Health. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. This compound | CAS#:18800-32-3 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-(2-Bromoethoxy)-2-methylbenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(2-Bromoethoxy)-2-methylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 18800-32-3), a key organic intermediate. An understanding of a compound's solubility is fundamental for its application in chemical synthesis, purification, and formulation development. This document synthesizes theoretical solubility principles with practical, field-proven experimental protocols. We will first deconstruct the physicochemical properties of the target molecule to predict its behavior in various solvent classes. This theoretical framework is followed by a detailed, self-validating experimental workflow designed for researchers to accurately determine its solubility profile. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution.

Theoretical Framework for Solubility

The solubility of a substance is dictated by the principle of "like dissolves like," which is governed by the balance of intermolecular forces between the solute and the solvent.[1][2] To predict the solubility of this compound, a thorough analysis of its molecular structure is paramount.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ether. Its structure integrates several functional components that collectively determine its overall polarity and interaction potential.

-

Nonpolar Regions: The molecule possesses a significant nonpolar character derived from the benzene ring and the methyl group. These regions primarily interact through van der Waals forces, favoring solubility in nonpolar solvents.

-

Polar Regions: The presence of an ether linkage (C-O-C) and a bromoalkyl group (C-Br) introduces polarity. The electronegative oxygen atom in the ether acts as a hydrogen bond acceptor, while the carbon-bromine bond has a dipole moment.[3]

This duality—a large nonpolar backbone with specific polar sites—classifies this compound as a moderately polar, aprotic molecule. It lacks a hydrogen-bond-donating group, which is a critical factor in its solubility behavior.[3] The topological polar surface area (TPSA) of a close isomer, 1-(2-bromoethoxy)-3-methyl-benzene, is reported to be a mere 9.2 Ų, suggesting a molecule with low overall polarity and high potential to permeate biological membranes.[4]

| Property | Value | Source |

| CAS Number | 18800-32-3 | [5] |

| Molecular Formula | C₉H₁₁BrO | [5] |

| Molecular Weight | 215.09 g/mol | [5] |

| Predicted Character | Moderately polar, aprotic | Inferred from structure |

| Hydrogen Bond Donor | 0 | Inferred from structure |

| Hydrogen Bond Acceptor | 1 (Ether Oxygen) | Inferred from structure |

Solubility Profile: Predictions and Literature Analogs

Predicted Solubility in Common Organic Solvents

The molecule's structural characteristics suggest the following solubility patterns:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The large aromatic and alkyl portions of the solute will interact favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Very High | "Like dissolves like." The solute is a polar aprotic molecule and will readily dissolve in solvents of similar character through dipole-dipole interactions. Ethers are known to be miscible with most of these solvents.[6] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor with the solvent's hydroxyl group. However, the large nonpolar region of the solute may limit miscibility compared to polar aprotic solvents. |

| Aqueous | Water | Very Low / Insoluble | The large, nonpolar hydrocarbon structure significantly outweighs the minimal polarity from the ether and bromide groups, making it hydrophobic. The solubility of ethers in water decreases sharply as the carbon chain length increases.[3] |

Qualitative Data from Structural Analogs

To ground these predictions, we can examine the reported solubility of similar compounds:

| Analog Compound | CAS Number | Reported Solubility | Source |

| [(2-Bromoethoxy)methyl]benzene | 1462-37-9 | Slightly soluble in Chloroform and Ethyl Acetate. | [7] |

| 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Soluble in Chloroform and Methanol. | [8] |

The data from these analogs strongly supports the prediction that this compound will be soluble in halogenated, ethereal, and moderately polar protic solvents.

Experimental Protocol for Solubility Determination

To move beyond prediction and generate actionable data, a systematic and reproducible experimental protocol is required. The following workflow is designed to be a self-validating system for determining a semi-quantitative solubility profile.

Objective

To systematically assess the solubility of this compound in a panel of representative organic solvents at ambient temperature, classifying it from "insoluble" to "highly soluble."

Experimental Workflow Diagram

Caption: Stepwise workflow for determining semi-quantitative solubility.

Detailed Step-by-Step Methodology

Materials:

-

This compound

-

Analytical balance (± 0.1 mg)

-

4 mL glass vials with caps

-

Calibrated micropipettes

-

Vortex mixer

-

Panel of solvents (e.g., Hexane, Toluene, Dichloromethane, THF, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)

Procedure:

-

Preparation: For each solvent to be tested, accurately weigh approximately 20 mg of this compound into a clean, labeled 4 mL glass vial.

-

Initial Solvent Addition: Add 0.2 mL of the test solvent to the vial. This creates an initial test concentration of 100 mg/mL.

-

Mixing: Securely cap the vial and vortex vigorously for 60 seconds at ambient temperature.

-

Observation 1: Visually inspect the vial against a dark, contrasting background. If the solid is completely dissolved with no visible particles, record the compound as "Soluble >100 mg/mL" for that solvent and conclude the test for that solvent.

-

Second Dilution: If the solid is not fully dissolved, add an additional 0.8 mL of the solvent to bring the total volume to 1.0 mL (concentration of 20 mg/mL).

-

Mixing and Observation 2: Repeat the vortexing (Step 3) and visual inspection (Step 4). If completely dissolved, record the result as "Soluble >20 mg/mL."

-

Third Dilution: If the solid is not fully dissolved, add an additional 1.0 mL of the solvent to bring the total volume to 2.0 mL (concentration of 10 mg/mL).

-

Mixing and Observation 3: Repeat the vortexing (Step 3) and visual inspection (Step 4). If completely dissolved, record the result as "Soluble >10 mg/mL." If any solid remains, record the compound as "Insoluble <10 mg/mL."

-

Data Consolidation: Compile all results into a final data table for easy comparison.

Causality and Trustworthiness: This stepwise protocol is inherently self-validating. By starting at a high concentration and diluting, the method efficiently brackets the solubility limit. Visual inspection is a rapid and reliable endpoint for clear solutions. For enhanced accuracy in GMP environments, this visual method can be supplemented with instrumental techniques like UV-Vis spectroscopy on the supernatant to quantify the dissolved amount. Running each test in triplicate ensures the reproducibility and trustworthiness of the results.

Safety and Handling

As a Senior Application Scientist, safety is the foundation of all laboratory work. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous bromo-organic compounds should be used to guide handling procedures.

-

Hazard Identification: Similar compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[9][10] Some may also cause respiratory irritation.[9][11]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[10][12]

-

Handling: All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors or dust.[11][13] Avoid contact with skin and eyes.[7]

-

Disposal: Dispose of the compound and any resulting solutions as halogenated organic waste in accordance with all applicable local, state, and federal regulations.[12]

Conclusion

This compound is a moderately polar, aprotic molecule. Theoretical analysis strongly predicts high solubility in a range of nonpolar and polar aprotic organic solvents, moderate solubility in polar protic solvents, and very poor solubility in water. These predictions are supported by qualitative data from structurally similar compounds. For definitive, application-specific data, the detailed experimental protocol provided in this guide offers a robust, efficient, and reliable method for generating a semi-quantitative solubility profile. This essential data will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating research and development timelines.

References

-

((2-Bromoethoxy)methyl)benzene SDS, 1462-37-9 Safety Data Sheets. ECHEMI.

-

1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183. PubChem, National Center for Biotechnology Information.

-

1-(2-bromoethoxy)-3-methyl-benzene. InChI Key Database.

-

[(2-bromoethoxy)methyl]benzene. ChemBK.

-

This compound | CAS 18800-32-3. Santa Cruz Biotechnology.

-

Understanding 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties & Applications. NINGBO INNO PHARMCHEM CO.,LTD.

-

Solubility of Organic Compounds. Chemistry LibreTexts.

-

Physical Properties of Ether. Chemistry LibreTexts.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University course documentation.

-

SAFETY DATA SHEET - 1-Bromo-2-(bromomethyl)benzene. Sigma-Aldrich.

-

Ethers. EBSCO Research Starters.

-

Experiment: Solubility of Organic & Inorganic Compounds. University course documentation.

-

SAFETY DATA SHEET - 1-(2-Bromoethoxy)-2-ethoxybenzene. TCI Chemicals.

-

Safety Data Sheet - 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene. Angene Chemical.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University course documentation.

-

Organic Chemistry: Introduction to Solubility. SALTISE, McGill University.

-

SAFETY DATA SHEET - (2-Bromoethyl)benzene. Fisher Scientific.

-

Ethers & other organic solvents. Chem Help ASAP (YouTube).

-

Ethers: Structure, Properties, and Reactions. Solubility of Things.

Sources

- 1. chem.ws [chem.ws]

- 2. saltise.ca [saltise.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ▷ InChI Key Database ⚛️ | 1-(2-bromoethoxy)-3-methyl-benzene [inchikey.info]

- 5. scbt.com [scbt.com]

- 6. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. angenechemical.com [angenechemical.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Bromoethoxy)-2-methylbenzene Derivatives as Adrenergic Receptor Modulators

Introduction: From Chemical Intermediate to Pharmacological Scaffold

The compound 1-(2-Bromoethoxy)-2-methylbenzene, also known as 2-methylphenoxyethyl bromide, is not recognized for intrinsic biological activity. Instead, its significance in medicinal chemistry lies in its role as a versatile synthetic precursor. The bromoethoxy group provides a reactive electrophilic site, making it an ideal scaffold for synthesizing a library of derivatives through nucleophilic substitution, typically with various amine-containing moieties.

Analysis of its structure—an aryloxyalkyl halide—reveals a strong resemblance to the foundational pharmacophore of aryloxypropanolamine beta-blockers, a critically important class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. This structural analogy forms the central hypothesis of this guide: derivatives of this compound are rationally designed to function as modulators, primarily antagonists, of beta-adrenergic receptors.

The Adrenergic System: The Biological Target

To understand the mechanism of action, one must first understand the target system. The adrenergic system is a fundamental component of the sympathetic nervous system, mediating the "fight-or-flight" response. Its actions are orchestrated by catecholamine neurotransmitters, primarily norepinephrine and epinephrine , interacting with a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors).

These receptors are broadly classified into two main types: alpha (α) and beta (β), each with further subtypes (α₁, α₂, β₁, β₂, β₃). Beta-adrenergic receptors are coupled to the stimulatory G-protein, Gαs.

Mechanism of Endogenous Activation:

-

Ligand Binding: Epinephrine or norepinephrine binds to the extracellular domain of a β-adrenergic receptor.

-

Conformational Change: This binding induces a conformational change in the receptor, activating the associated intracellular Gαs protein.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Signaling: cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates numerous intracellular proteins, leading to a physiological response (e.g., increased heart rate and contractility in cardiac muscle).

Below is a diagram illustrating this canonical signaling pathway.

Caption: Tiered experimental workflow for mechanism of action validation.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test derivative for a specific β-adrenergic receptor subtype (e.g., β₁).

Principle: This is a competition assay where the test compound competes with a radiolabeled ligand (e.g., ³H-Dihydroalprenolol, a known high-affinity β-antagonist) for binding to receptors in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line stably overexpressing the human β₁-adrenergic receptor. Quantify total protein concentration using a BCA or Bradford assay.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay Buffer

-

A fixed concentration of radioligand (e.g., ³H-DHA at its approximate Kd concentration).

-

A serial dilution of the test derivative (e.g., from 100 µM to 10 pM).

-

Cell membrane preparation (e.g., 10-20 µg protein per well).

-

-

Control Wells:

-

Total Binding: Contains buffer, radioligand, and membranes (no competitor).

-

Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a non-labeled, potent antagonist (e.g., 10 µM Propranolol) to block all specific binding.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test derivative.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Functional Antagonist Assay

Objective: To determine the functional potency (IC₅₀) of the test derivative by measuring its ability to inhibit agonist-induced cAMP production.

Principle: This cell-based assay measures the accumulation of the second messenger, cAMP. An agonist (like Isoproterenol) is used to stimulate the β-adrenergic receptor, leading to cAMP production. The antagonist's potency is determined by its ability to block this effect.

Methodology:

-

Cell Culture: Plate cells expressing the target β-adrenergic receptor (e.g., HEK293-β₂) in a 96-well plate and grow to near confluency.

-

Assay Medium: Aspirate the growth medium and replace it with stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.

-

Antagonist Pre-incubation: Add serial dilutions of the test derivative to the wells. Incubate for a short period (e.g., 15-20 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of a potent β-agonist (e.g., Isoproterenol at its EC₈₀ concentration, the concentration that gives 80% of the maximal response). This ensures a robust signal that is sensitive to inhibition.

-

Control Wells:

-

Basal Control: Cells with buffer only (no agonist or antagonist).

-

Maximal Stimulation Control: Cells with agonist only (no antagonist).

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis:

-

Normalize the data by setting the basal control to 0% response and the maximal stimulation control to 100% response.

-

Plot the percentage of agonist response against the log concentration of the test derivative.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to reduce the agonist-induced response by 50%.

-

Summary and Conclusion

The structural framework of this compound is a validated starting point for the synthesis of potent beta-adrenergic receptor antagonists. The mechanism of action for its pharmacologically active derivatives is rooted in competitive, reversible binding to β-adrenoceptors, which blocks the downstream Gαs-adenylyl cyclase-cAMP signaling pathway. This antagonism can be precisely quantified through a combination of radioligand binding assays to measure affinity (Ki) and cell-based functional assays to measure potency (IC₅₀). By profiling compounds against multiple receptor subtypes, researchers can establish a comprehensive understanding of a derivative's selectivity and therapeutic potential. This integrated approach of chemical synthesis, biological testing, and data analysis is fundamental to the modern drug discovery pipeline.

References

- Title: Goodman & Gilman's: The Pharmacological Basis of Therapeutics

- Source: A foundational textbook in pharmacology, providing comprehensive details on adrenergic pharmacology and the mechanism of action of beta-blockers.

-

URL: [Link]

- Title: Assay Guidance Manual

- Source: A public resource from the National Center for Advancing Translational Sciences (NCATS) providing best practices and detailed protocols for various biochemical and cell-based assays, including GPCR binding and functional assays.

-

URL: [Link]

- Title: The Cheng-Prusoff Equ

- Source: A scientific article detailing the mathematical relationship between IC50 and Ki, essential for analyzing competition binding d

-

URL: [Link]

- Title: HTRF cAMP Assays

- Source: An example of a common technology platform used for measuring cAMP in functional assays, provided by a commercial vendor.

The Versatile Intermediate: A Technical Guide to the Applications of 1-(2-Bromoethoxy)-2-methylbenzene

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 1-(2-Bromoethoxy)-2-methylbenzene (CAS No. 18800-32-3), a bifunctional molecule featuring a reactive bromoethyl ether appended to a toluene scaffold, has emerged as a valuable and versatile building block. Its utility spans from the synthesis of important pharmaceutical agents to the development of novel compounds with promising biological activities. This technical guide provides an in-depth exploration of the synthesis, key reactions, and diverse applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and summarize key data to empower the reader in harnessing the full potential of this important chemical intermediate.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 255.5 °C at 760 mmHg |

The primary route to this compound is the Williamson ether synthesis, a robust and widely employed method for the formation of ethers. This reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion of o-cresol acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane. The use of an excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-ether byproduct.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.[2][3]

Materials:

-

o-Cresol

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-cresol (1.0 eq.) in ethanol. Add a solution of sodium hydroxide (1.1 eq.) in water to the flask. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium o-cresoxide.

-

Etherification: To the stirred solution, add an excess of 1,2-dibromoethane (3.0-5.0 eq.). Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash successively with a 5% sodium hydroxide solution (to remove unreacted o-cresol), deionized water, and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Causality of Experimental Choices:

-

The use of a strong base like sodium hydroxide is necessary to deprotonate the weakly acidic phenolic hydroxyl group of o-cresol, thereby generating the more nucleophilic phenoxide ion required for the S(_N)2 reaction.[4]

-

A polar protic solvent like ethanol is suitable for dissolving the reactants and facilitating the reaction.

-

The aqueous work-up and washing steps are critical for removing unreacted starting materials, inorganic salts, and byproducts, ensuring the purity of the final product.

-

Vacuum distillation is the preferred method for purifying the liquid product, which has a relatively high boiling point.

Core Applications of this compound

The synthetic utility of this compound is primarily derived from the reactivity of the terminal bromine atom, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, leading to a diverse array of valuable compounds.

Keystone in the Synthesis of Viloxazine

Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4] While several synthetic routes to Viloxazine have been reported, a common strategy involves the preparation of a morpholine ring, for which this compound can serve as a crucial precursor.

The synthesis of Viloxazine can be envisioned through the reaction of this compound with a suitable amine, followed by cyclization. A key intermediate in this pathway is 2-(o-tolyloxy)ethanamine.

Caption: Synthetic pathway from this compound to Viloxazine.

While many documented syntheses of Viloxazine start from 2-ethoxyphenol and proceed through an epoxide intermediate,[5][6][7][8] the conversion of this compound to the key amine intermediate represents a viable and conceptually straightforward approach.

Precursor to Biologically Active Morpholine Derivatives

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[9][10] The synthesis of substituted morpholines is therefore of significant interest. This compound provides a convenient entry point to 2-substituted morpholines.

For instance, reaction with amino alcohols can lead to the formation of N-substituted morpholine derivatives. The general synthetic strategy involves the initial N-alkylation of the amino alcohol with this compound, followed by an intramolecular cyclization.

Caption: General workflow for the synthesis of substituted morpholines.

Synthesis of Novel Antimicrobial and Larvicidal Agents

The aryloxyethane motif present in this compound is a common feature in molecules exhibiting a range of biological activities. By modifying the terminal bromo group, a library of derivatives with potential antimicrobial and larvicidal properties can be synthesized and evaluated.

Antimicrobial Applications:

Derivatives of aryloxyacetic acid, which can be prepared from this compound, have shown promising antimicrobial activity.[11] The introduction of different functional groups allows for the tuning of their biological properties.

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Aryloxyacetic Acid Derivative | E. coli | 2 | [12] |

| Hydrazone Derivative | S. aureus | 31.25-250 | [1] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivative | Gram-positive bacteria | 2500-5000 | [13] |

Larvicidal Applications:

Derivatives of this compound have also been investigated for their potential as larvicides, particularly against mosquito species that act as vectors for diseases like dengue and Zika.

| Compound Type | Target Organism | LC₅₀ (ppm) | Reference |

| (-)-Borneol Derivative | Aedes aegypti | 0.02 | [13] |

| Triterpenoid Derivative | Aedes aegypti | 112-142 | [14] |

| Eugenol | Aedes aegypti | 49.98-64.50 | [15] |

The data presented in the tables above highlights the potential of leveraging the this compound scaffold for the development of new therapeutic and vector control agents.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the predictable reactivity of its bromoethyl group make it an attractive starting material for a wide range of applications. From its role in the synthesis of the ADHD medication Viloxazine to its use as a scaffold for the development of novel antimicrobial and larvicidal agents, the potential of this compound continues to be explored.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its application in the synthesis of a broader range of biologically active molecules, including those with anticancer and anti-inflammatory properties, represents a promising avenue for further investigation. The insights and protocols provided in this technical guide are intended to serve as a solid foundation for researchers and scientists to build upon as they continue to unlock the full synthetic potential of this important chemical building block.

References

- Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives - PubMed. (2012). European Journal of Medicinal Chemistry, 58, 457-464.

-

The Williamson Ether Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Larvicidal activity (LC 50 and LC 90 ) for Aedes aegypti and Culex quinquefasciatus in 24. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

Viloxazine | New Drug Approvals. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update - Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]

- (PDF) Synthesis, Antimicrobial Properties and In Silico Studies of Aryloxyacetic Acid Derivatives with Hydrazone or Thiazolidine-4-one Scaffold - ResearchGate. (2022). Journal of Molecular Structure, 1271, 134077.

- Synthesis and Characterization of Some New Morpholine Derivatives - Baghdad Science Journal. (2014). Baghdad Science Journal, 11(2), 567-577.

- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2013). Russian Journal of Organic Chemistry, 49(6), 787-810.

- EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents. (n.d.).

-

“Process For The Preparation Of Viloxazine Hydrochloride” - Quick Company. (2023). Retrieved January 14, 2026, from [Link]

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. (2025). Molecules, 30(13), 2974.

-

Reactions of Amines. (n.d.). Retrieved January 14, 2026, from [Link]

- (PDF) Lethal and Sublethal Concentrations of Formulated Larvicides Against Susceptible Aedes aegypti - ResearchGate. (2025).

-

The graph shows LC50 calculations of Aedes aegypti larvae 24 and 48... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

- Persistent susceptibility of Aedes aegypti to eugenol - PMC - NIH. (2022). Scientific Reports, 12(1), 2269.

- Larvicidal activity of natural and modified triterpenoids against Aedes aegypti (Diptera: Culicidae) - PubMed. (2016). Pest Management Science, 72(12), 2323-2329.

-

24.7: Reactions of Amines - Chemistry LibreTexts. (2024). Retrieved January 14, 2026, from [Link]

-

Consider the following reaction sequence starting from methylbenzene. - . (n.d.). Retrieved January 14, 2026, from [Link]

-

Reaction of o-Chlorobenzene with (NH3)2+OH- | Filo. (2025). Retrieved January 14, 2026, from [Link]

Sources

- 1. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. revive.gardp.org [revive.gardp.org]

- 9. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Persistent susceptibility of Aedes aegypti to eugenol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Bromoethoxy)-2-methylbenzene via Williamson Ether Synthesis

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Bromoethoxy)-2-methylbenzene, a key intermediate in pharmaceutical and materials science research. The protocol detailed herein utilizes the robust and versatile Williamson ether synthesis.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: Significance and Synthetic Strategy

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a premier method for the preparation of both symmetrical and asymmetrical ethers.[1][2] The reaction's enduring utility lies in its broad scope and straightforward execution, typically involving the reaction of an alkoxide with a primary alkyl halide.[1]

The target molecule, this compound, is a valuable building block. Its bifunctional nature, possessing both an ether linkage and a reactive bromo group, allows for subsequent modifications, making it an important intermediate in the synthesis of more complex molecules.

Our synthetic approach involves the O-alkylation of 2-methylphenol (o-cresol) with an excess of 1,2-dibromoethane. The phenolic proton of 2-methylphenol is first abstracted by a base to form the more nucleophilic 2-methylphenoxide. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic SN2 reaction.[1][3] Using an excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-ether byproduct.

Mechanistic Pathway and Key Considerations

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] This concerted, single-step process involves the backside attack of the nucleophile on the carbon atom bearing the leaving group.[1][5]

Step 1: Deprotonation of 2-Methylphenol

A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the weakly acidic hydroxyl group of 2-methylphenol, forming the sodium or potassium 2-methylphenoxide salt. This in situ generation creates a potent nucleophile.[6]

Step 2: Nucleophilic Attack

The 2-methylphenoxide ion then attacks one of the primary carbon atoms of 1,2-dibromoethane. The bromide ion, being a good leaving group, is displaced, forming the desired ether linkage.[1][7]

Causality Behind Experimental Choices:

-

Choice of Alkyl Halide: 1,2-dibromoethane is a primary dihalide. Primary alkyl halides are ideal for SN2 reactions as they are less sterically hindered, minimizing the competing E2 elimination reaction.[4] The use of secondary or tertiary alkyl halides would significantly favor the formation of alkene byproducts.[3][4]

-

Role of the Base: A strong base is necessary to ensure complete deprotonation of the phenol, thereby maximizing the concentration of the nucleophilic phenoxide.[2]

-

Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can be beneficial as it solvates the cation of the base, leaving the anionic nucleophile more reactive.[8] However, for practical and safety reasons, this protocol will detail a phase-transfer catalysis approach which allows for the use of less hazardous solvents.

-

Phase-Transfer Catalysis (PTC): To facilitate the reaction between the aqueous phenoxide and the organic alkyl halide, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) is employed.[9][10] The bulky, lipophilic cation of the catalyst pairs with the phenoxide anion, shuttling it from the aqueous phase to the organic phase where it can react with the 1,2-dibromoethane.[11] This technique offers milder reaction conditions and avoids the need for anhydrous solvents.[10][12]

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and monitoring checkpoints will ensure a high probability of success.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |

| 2-Methylphenol (o-cresol) | C₇H₈O | 108.14 | 10.81 g | 0.10 | >99% | Sigma-Aldrich |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 56.36 g (25.9 mL) | 0.30 | >99% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 6.00 g | 0.15 | >98% | Fisher Scientific |

| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 1.61 g | 0.005 | >98% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | ACS Grade | VWR |

| Deionized Water | H₂O | 18.02 | 100 mL | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - | VWR |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In the 250 mL three-necked round-bottom flask, combine 2-methylphenol (10.81 g, 0.10 mol), sodium hydroxide (6.00 g, 0.15 mol), and tetrabutylammonium bromide (1.61 g, 0.005 mol) in 100 mL of deionized water. Stir the mixture until all solids have dissolved.

-

Addition of Alkyl Halide: Add 1,2-dibromoethane (25.9 mL, 0.30 mol) to the dropping funnel.

-

Reaction Initiation: Begin vigorous stirring of the aqueous mixture and heat to a gentle reflux (approximately 80-90 °C). Once reflux is established, add the 1,2-dibromoethane dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the 2-methylphenol spot indicates the reaction is nearing completion.

-

Workup - Phase Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the contents of the flask to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and shake vigorously. Allow the layers to separate. The bottom organic layer contains the product.[13]

-

Workup - Extraction and Washing: Drain the organic layer. Extract the aqueous layer with an additional 25 mL of DCM. Combine the organic layers and wash successively with 50 mL of 5% NaOH solution to remove any unreacted 2-methylphenol, followed by two 50 mL portions of deionized water to remove any residual base.[9]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]

-

Purification: The crude product will contain unreacted 1,2-dibromoethane. This can be removed by vacuum distillation. The product, this compound, has a higher boiling point than 1,2-dibromoethane.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Analysis

It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Methylphenol (o-cresol): Toxic if swallowed or in contact with skin.[14] Causes severe skin burns and eye damage.[14] Handle with extreme care.

-

1,2-Dibromoethane: Toxic if swallowed, in contact with skin, or if inhaled.[15][16] May cause cancer.[15][16] It is also an irritant to the skin, eyes, and respiratory tract.[16] This reagent is corrosive to some metals and may decompose in the presence of alkalis.[17]

-

Sodium Hydroxide: Corrosive and can cause severe burns to skin and eyes. Handle with care, especially when preparing solutions.

-

Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

Troubleshooting and Trustworthiness

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC until the starting material is consumed. Ensure vigorous stirring to facilitate phase transfer. |

| Loss of product during workup. | Be careful during extractions to avoid emulsions. If an emulsion forms, add a small amount of brine to help break it. | |

| Presence of Bis-ether byproduct | Stoichiometry of 1,2-dibromoethane was too low. | Ensure a significant excess of 1,2-dibromoethane is used. The byproduct can be difficult to separate from the desired product by distillation. |

| Presence of starting material | Insufficient base or reaction time. | Ensure the correct stoichiometry of NaOH is used. Consider using a stronger base like KOH.[18] Increase the reaction time. |

| Elimination byproduct (vinyl bromide) | Reaction temperature too high. | Maintain a gentle reflux and do not overheat the reaction mixture. Lowering the temperature can favor substitution over elimination.[4] |

Self-Validating System: The protocol's trustworthiness is enhanced by in-process checks. TLC monitoring provides a real-time assessment of the reaction's progress. The distinct physical properties (boiling point) of the product, starting materials, and potential byproducts allow for effective purification and characterization, ensuring the identity and purity of the final compound.

Conclusion

The Williamson ether synthesis, particularly when enhanced by phase-transfer catalysis, provides an efficient and reliable method for the preparation of this compound. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can consistently obtain the desired product in good yield and purity. The detailed protocol and troubleshooting guide serve as a valuable resource for professionals in chemical synthesis and drug development.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

-

Agilent. 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. [Link]

-

ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

-

Loba Chemie. 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS CAS-No.: 106-93-4 MSDS. [Link]

-

CPAchem. Safety data sheet - 2-Methylphenol. [Link]

-

CPAchem. Safety data sheet - 1,2-dibromoethane. [Link]

-

Government of Canada. Fact sheet: 2-methylphenol (ortho-cresol). [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]

-

The Royal Society of Chemistry. Table of content. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

University of Wisconsin-La Crosse. Experiment 06 Williamson Ether Synthesis. [Link]

-

Osunstate. Williamson Ether Synthesis Explained. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

- Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol.

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

YouTube. Multi-step Synthesis of Substituted Benzenes. [Link]

-

PubChem. 4-Bromo-2-methylphenol. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. lobachemie.com [lobachemie.com]

- 16. bg.cpachem.com [bg.cpachem.com]

- 17. echemi.com [echemi.com]

- 18. ochemonline.pbworks.com [ochemonline.pbworks.com]

Application Note: Synthesis of 1,2-bis(2-methylphenoxy)ethane via Williamson Etherification